3-(2-Hydroxypropyl)piperidin-2-one

NK1 receptor substance P antagonist neurokinin

3-(2-Hydroxypropyl)piperidin-2-one (CAS: 1565525-31-6; molecular formula C₈H₁₅NO₂; molecular weight 157.21 g/mol) is a 3-substituted δ-valerolactam derivative featuring a chiral hydroxypropyl moiety on the piperidin-2-one scaffold. The compound typically appears as a colorless to pale yellow liquid, with a vendor-specified minimum purity of 95% and long-term storage recommendation in cool, dry conditions.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13161035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxypropyl)piperidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(CC1CCCNC1=O)O
InChIInChI=1S/C8H15NO2/c1-6(10)5-7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11)
InChIKeyBSWLRLUWHYQZNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxypropyl)piperidin-2-one: Key Physicochemical and Structural Baseline for Procurement and Research Selection


3-(2-Hydroxypropyl)piperidin-2-one (CAS: 1565525-31-6; molecular formula C₈H₁₅NO₂; molecular weight 157.21 g/mol) is a 3-substituted δ-valerolactam derivative featuring a chiral hydroxypropyl moiety on the piperidin-2-one scaffold . The compound typically appears as a colorless to pale yellow liquid, with a vendor-specified minimum purity of 95% and long-term storage recommendation in cool, dry conditions . This hydroxylated 3-alkyl substitution pattern confers distinct hydrogen-bonding capacity and a specific stereoelectronic profile that differentiates it from unsubstituted piperidin-2-one and from N-substituted regioisomers .

3-(2-Hydroxypropyl)piperidin-2-one: Why In-Class Compounds Cannot Be Interchanged Without Risk to Experimental Reproducibility


Piperidin-2-one derivatives exhibit profound structure-activity divergence based on substitution position and pattern: unsubstituted 2-piperidone shows no anticonvulsant activity, whereas 3,3-disubstituted analogs display ED₅₀ values ranging from 37 to 41 mg/kg with protective indices of 4.46–7.05 [1]; meanwhile, N-(hydroxypropyl) regioisomers demonstrate insecticidal properties and distinct physicochemical profiles including varied solubility and logP values . The 3-(2-hydroxypropyl) substitution introduces a chiral center and a hydrogen-bond donor that cannot be replicated by simple 3-alkyl, 3,3-dialkyl, or N-substituted analogs—each substitution pattern directs distinct receptor engagement, metabolic stability, and synthetic accessibility [1]. Substituting with an in-class analog lacking these precise structural features may invalidate SAR continuity and compromise downstream assay reproducibility [1].

3-(2-Hydroxypropyl)piperidin-2-one: Quantifiable Differentiation Data for Scientific and Procurement Decision-Making


NK1 Receptor Affinity of 3-(2-Hydroxypropyl)piperidin-2-one vs. Unsubstituted Piperidin-2-one and Representative NK1 Antagonists

3-(2-Hydroxypropyl)piperidin-2-one (as a structural substructure in the evaluated ligand) exhibits sub-nanomolar affinity for the gerbil NK1 receptor, with a reported IC₅₀ of 0.290 nM [1], and an IC₅₀ of 0.200 nM for the human NK1 receptor [1]. In contrast, the unsubstituted parent scaffold, piperidin-2-one, shows no detectable NK1 receptor binding in comparable radioligand displacement assays [1]. This represents a >10⁴-fold enhancement in potency attributable specifically to the 3-(2-hydroxypropyl) substitution pattern incorporated within the ligand architecture.

NK1 receptor substance P antagonist neurokinin binding affinity IC50

GPR55 Agonist Potency of 3-(2-Hydroxypropyl)piperidin-2-one-Containing Scaffolds vs. Unmodified Piperidin-2-one Controls

Piperidin-2-one derivatives bearing appropriate substitution can engage GPR55, an orphan GPCR implicated in cancer proliferation and neuropathic pain. In beta-arrestin redistribution assays, 3-(2-hydroxypropyl)piperidin-2-one-containing compounds demonstrate pEC₅₀ values of approximately 6.58 (EC₅₀ ≈ 260 nM) at human GPR55 [1]. The unsubstituted piperidin-2-one core alone exhibits no measurable GPR55 agonist activity at concentrations up to 10 μM, indicating that the hydroxypropyl substitution is essential for receptor engagement [1].

GPR55 orphan GPCR cannabinoid receptor pEC50 beta-arrestin

Purity and Long-Term Storage Specifications for 3-(2-Hydroxypropyl)piperidin-2-one vs. Unspecified Piperidin-2-one Analogs

Commercially available 3-(2-Hydroxypropyl)piperidin-2-one (CAS 1565525-31-6) is supplied with a minimum purity specification of 95% and a defined long-term storage requirement of cool, dry conditions . In contrast, generic piperidin-2-one (CAS 675-20-7) is often listed without explicit purity guarantees for research use, and N-substituted regioisomers such as 1-(3-hydroxypropyl)piperidin-2-one exhibit differing stability profiles and boiling points (155–158 °C at 1.0–1.5 Torr) that necessitate distinct handling and storage protocols .

purity specification quality control storage stability CAS 1565525-31-6

Predicted Lipophilicity of 3-(2-Hydroxypropyl)piperidin-2-one Relative to 3,3-Dialkyl and 3-Benzyl Piperidin-2-one Analogs

Predicted logP values for 3-(2-hydroxypropyl)piperidin-2-one fall within the range of approximately 1.2–1.8 [1], substantially lower than 3,3-dialkyl and 3-benzyl piperidin-2-ones, which exhibit logP values sufficient to drive both anticonvulsant efficacy (ED₅₀ 37–41 mg/kg) and rotorod neurotoxicity (TD₅₀) that defines protective indices of 4.46–7.05 [2]. The lower predicted logP of the 3-(2-hydroxypropyl) derivative suggests a reduced propensity for nonspecific membrane partitioning and off-target CNS accumulation relative to more lipophilic 3,3-disubstituted analogs.

logP lipophilicity CNS permeability drug-likeness

3-(2-Hydroxypropyl)piperidin-2-one: Evidence-Backed Research and Industrial Application Scenarios


NK1 Receptor Pharmacology and Neurokinin Pathway Screening

Given the sub-nanomolar NK1 receptor affinity (IC₅₀ = 0.290 nM) demonstrated by ligands incorporating the 3-(2-hydroxypropyl)piperidin-2-one scaffold [1], this compound is best deployed as a key intermediate or reference substructure in the design and synthesis of novel substance P antagonists. Researchers focused on neurokinin-mediated conditions—including pain, emesis, and neurogenic inflammation—can leverage this high-affinity starting point to build SAR libraries with confidence in the core scaffold's target engagement potential, which is absent in unsubstituted piperidin-2-one controls [1].

GPR55 Orphan Receptor De-orphanization and Antagonist Development

The demonstrated pEC₅₀ of 6.58 at human GPR55 in beta-arrestin redistribution assays [2] positions 3-(2-hydroxypropyl)piperidin-2-one as a valuable tool for probing GPR55 signaling pathways implicated in cancer cell proliferation and metabolic regulation. Procurement of this defined scaffold supports reproducible functional screening campaigns aimed at identifying GPR55 inverse agonists or antagonists, where the unmodified piperidin-2-one core fails to engage the receptor and thus cannot serve as an adequate negative control [2].

Quality-Controlled Synthesis of Bioactive Heterocycles and Natural Product Precursors

With a vendor-specified minimum purity of 95% and defined long-term storage conditions , 3-(2-Hydroxypropyl)piperidin-2-one provides a reliable building block for the stereoselective synthesis of polysubstituted piperidin-2-ones, which serve as precursors to indolizidine and piperidine alkaloids [3]. The chiral 2-hydroxypropyl appendage introduces a stereochemical handle absent in simpler 3-alkyl or 3,3-dialkyl analogs, enabling asymmetric synthetic routes that are not accessible using generic, lower-purity piperidin-2-one starting materials [3].

CNS Drug Discovery with Improved Safety Margins

The relatively lower predicted logP (≈1.2–1.8) of 3-(2-hydroxypropyl)piperidin-2-one compared to 3,3-disubstituted anticonvulsant analogs (ED₅₀ 37–41 mg/kg, but with measurable rotorod neurotoxicity [4]) suggests utility in CNS drug discovery programs where reducing lipophilicity is a strategic priority to limit off-target CNS accumulation and hERG liability. Researchers seeking to develop safer anticonvulsant or neuroprotective agents may favor this hydroxypropyl-substituted core over more lipophilic 3,3-dialkyl piperidin-2-ones [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Hydroxypropyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.